molecular formula C25H38NOP B5126960 N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine

N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine

货号 B5126960
分子量: 399.5 g/mol
InChI 键: NPQGNKXIVRTTJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine, also known as BMS-986168, is a novel small molecule inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in the immune system. BMS-986168 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

作用机制

N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine works by selectively inhibiting the activity of TYK2, which is a key mediator of cytokine signaling. Cytokines are small proteins that play a critical role in the immune system by regulating cell growth, differentiation, and function. Dysregulation of cytokine signaling can lead to the development of autoimmune diseases. By inhibiting TYK2, N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine blocks the downstream signaling of cytokines and reduces inflammation.
Biochemical and Physiological Effects
In preclinical studies, N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine has been shown to effectively reduce inflammation and disease activity in models of autoimmune diseases. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine has demonstrated good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.

实验室实验的优点和局限性

One advantage of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine is its selectivity for TYK2, which reduces the risk of off-target effects. The compound has also demonstrated good efficacy in preclinical studies, making it a promising candidate for further development. However, one limitation of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for research on N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine. One area of interest is the development of combination therapies that target multiple cytokine pathways. Another potential direction is the evaluation of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further studies are needed to evaluate the safety and efficacy of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine in clinical trials.

合成方法

The synthesis of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final compound. The exact details of the synthesis method are proprietary, but it has been reported that the process involves the use of high-pressure hydrogenation and chromatographic purification.

科学研究应用

N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine has been shown to effectively suppress the production of pro-inflammatory cytokines and reduce disease activity. The compound has also been evaluated in models of graft-versus-host disease and has shown potential as a therapeutic agent in this setting.

属性

IUPAC Name

N-[3-bis(4-methylphenyl)phosphorylpropyl]-N-butylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38NOP/c1-5-7-18-26(19-8-6-2)20-9-21-28(27,24-14-10-22(3)11-15-24)25-16-12-23(4)13-17-25/h10-17H,5-9,18-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQGNKXIVRTTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Bis(4-methylphenyl)phosphinoylpropyl]dibutyl-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。